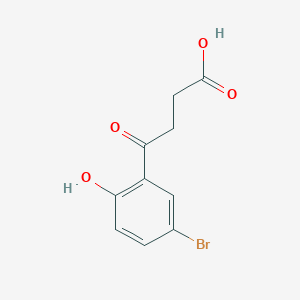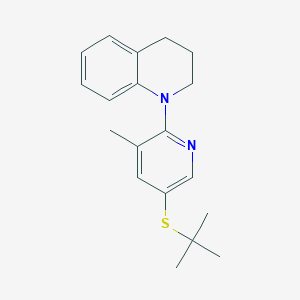![molecular formula C9H9N3O2 B13012824 methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)
methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This is followed by functional group modifications to introduce the amino and ester groups.
Cyclization: The initial step often involves the cyclization of a pyridine derivative with a suitable amine under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Functionalization: Subsequent steps include nitration, reduction, and esterification to introduce the amino and ester functionalities. For example, nitration of the pyrrolo[2,3-b]pyridine core followed by reduction can yield the amino group, while esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to form substituted derivatives.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Research has shown its potential in developing new therapeutic agents for treating cancer and other diseases by inhibiting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
作用機序
The mechanism by which methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cell signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Lacks the amino group, which may affect its biological activity.
4-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents can exhibit a range of biological activities.
Uniqueness
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to the presence of both the amino and ester groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H3,10,11,12) |
InChIキー |
RMGATXOPRNDRGS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CNC2=NC=CC(=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)


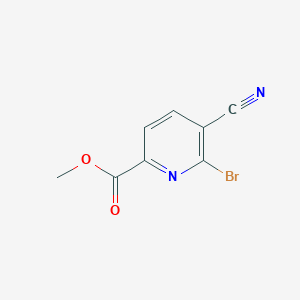
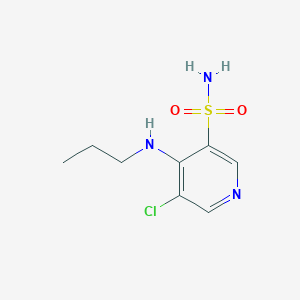
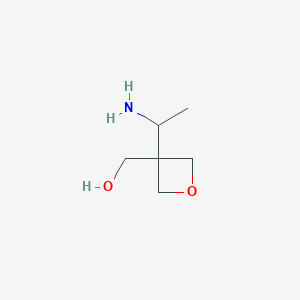

![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)

![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)
